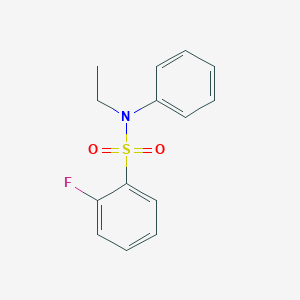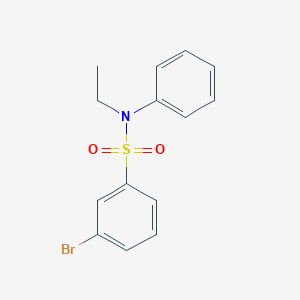
N-(2-ethoxyphenyl)-2,6-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-2,6-difluorobenzamide, commonly known as KIRA6, is a small molecule inhibitor that targets the ubiquitin-specific protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a crucial role in regulating various cellular processes, including DNA damage response, cell cycle progression, and apoptosis. KIRA6 has shown promising results in preclinical studies as a potential therapeutic agent for cancer and neurodegenerative diseases.
作用机制
KIRA6 targets N-(2-ethoxyphenyl)-2,6-difluorobenzamide, which is a deubiquitinating enzyme that plays a crucial role in regulating various cellular processes. N-(2-ethoxyphenyl)-2,6-difluorobenzamide is known to stabilize oncoproteins, such as MDM2 and c-Myc, by removing their ubiquitin tags, which target them for degradation by the proteasome. KIRA6 binds to the catalytic domain of N-(2-ethoxyphenyl)-2,6-difluorobenzamide and inhibits its activity, leading to the accumulation of ubiquitinated proteins and the degradation of oncoproteins.
Biochemical and Physiological Effects:
KIRA6 has been shown to have several biochemical and physiological effects. In cancer cells, KIRA6 promotes the degradation of oncoproteins, leading to cell cycle arrest and apoptosis. In neurodegenerative diseases, KIRA6 promotes the clearance of toxic protein aggregates, leading to improved neuronal function. KIRA6 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes.
实验室实验的优点和局限性
KIRA6 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also been shown to have high selectivity for N-(2-ethoxyphenyl)-2,6-difluorobenzamide, with minimal off-target effects. However, KIRA6 also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a relatively short half-life in vivo, which can limit its efficacy as a therapeutic agent.
未来方向
There are several future directions for research on KIRA6. One area of focus is the development of more potent and selective N-(2-ethoxyphenyl)-2,6-difluorobenzamide inhibitors based on the structure of KIRA6. Another area of focus is the investigation of the role of N-(2-ethoxyphenyl)-2,6-difluorobenzamide in other cellular processes, such as DNA damage response and autophagy. Additionally, the therapeutic potential of KIRA6 in combination with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the application of KIRA6 in animal models of neurodegenerative diseases is an area of potential future research.
合成方法
The synthesis of KIRA6 involves a multi-step process that starts with the reaction of 2,6-difluorobenzoyl chloride with 2-ethoxyaniline to form N-(2-ethoxyphenyl)-2,6-difluorobenzamide intermediate. This intermediate is then treated with a reducing agent, such as sodium borohydride, to yield the final product, KIRA6.
科学研究应用
KIRA6 has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative diseases. In cancer, KIRA6 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It does so by promoting the degradation of oncoproteins, such as MDM2 and c-Myc, which are overexpressed in many cancers. KIRA6 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In neurodegenerative diseases, KIRA6 has been shown to promote the clearance of toxic protein aggregates, such as tau and alpha-synuclein, which are implicated in Alzheimer's and Parkinson's diseases, respectively. KIRA6 achieves this by inhibiting the deubiquitination of these proteins, leading to their degradation by the proteasome.
属性
产品名称 |
N-(2-ethoxyphenyl)-2,6-difluorobenzamide |
|---|---|
分子式 |
C15H13F2NO2 |
分子量 |
277.27 g/mol |
IUPAC 名称 |
N-(2-ethoxyphenyl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C15H13F2NO2/c1-2-20-13-9-4-3-8-12(13)18-15(19)14-10(16)6-5-7-11(14)17/h3-9H,2H2,1H3,(H,18,19) |
InChI 键 |
XZNMRNIEYOMJKD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2-bromobenzoyl)amino]-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261744.png)





![Ethyl 2-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B261775.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)